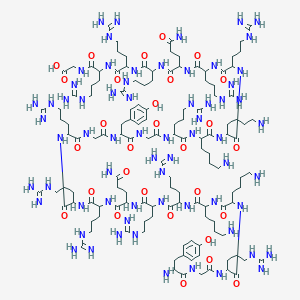
NP 396
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NP 396 is a peptide fragment derived from the nucleoprotein of the Lymphocytic Choriomeningitis Virus (LCMV). This peptide consists of amino acid residues 396 to 404 and is recognized as an immunodominant H-2Db restricted epitope . It plays a crucial role in immunological research, particularly in the study of viral infections and immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NP 396 involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. Additionally, lyophilization is used to obtain the peptide in a stable, dry form suitable for storage and transportation .
Chemical Reactions Analysis
Types of Reactions
NP 396 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitutions are typically performed during the synthesis process using protected amino acid derivatives.
Major Products Formed
The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with altered amino acid sequences .
Scientific Research Applications
NP 396 has a wide range of applications in scientific research:
Immunology: It is used to study T-cell responses and antigen presentation in viral infections.
Virology: Researchers use this compound to investigate the immune response to LCMV and other viral pathogens.
Vaccine Development: The peptide is explored as a potential component in vaccine formulations to elicit specific immune responses.
Drug Discovery: This compound serves as a model peptide for screening antiviral compounds and studying their mechanisms of action
Mechanism of Action
NP 396 exerts its effects by binding to the major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells. This complex is recognized by CD8+ T cells, leading to the activation and proliferation of these immune cells. The interaction between this compound and MHC class I molecules is crucial for the initiation of cytotoxic T-cell responses against LCMV-infected cells .
Comparison with Similar Compounds
Similar Compounds
GP33-41: Another peptide derived from LCMV, recognized by CD8+ T cells.
GP61-80: A peptide from the glycoprotein of LCMV, involved in T-cell recognition.
Uniqueness of NP 396
This compound is unique due to its specific amino acid sequence and its role as an immunodominant epitope. It has a high affinity for MHC class I molecules and elicits strong CD8+ T-cell responses, making it a valuable tool in immunological research .
Properties
CAS No. |
158475-79-7 |
|---|---|
Molecular Formula |
C₅₀H₇₁N₁₃O₁₄ |
Molecular Weight |
1078.18 |
sequence |
One Letter Code: FQPQNGQFI |
Synonyms |
NP 396 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








